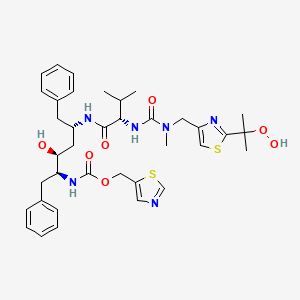
Ritonavir hydroperoxide
説明
Ritonavir hydroperoxide is a useful research compound. Its molecular formula is C37H48N6O7S2 and its molecular weight is 752.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ritonavir hydroperoxide is a derivative of ritonavir, an HIV protease inhibitor. This compound has garnered attention due to its potential biological activities, particularly in the context of oxidative stress and endothelial function. The following sections provide a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Overview of Ritonavir and Its Derivatives
Ritonavir is primarily used in antiretroviral therapy for HIV/AIDS. Its mechanism involves the inhibition of the HIV protease enzyme, which is crucial for viral replication. However, its derivatives, including this compound, have been studied for their distinct biological properties, particularly related to oxidative stress and apoptosis.
Oxidative Stress Induction
Research indicates that ritonavir and its derivatives can induce oxidative stress in various cell types. For instance, studies have shown that ritonavir treatment leads to increased production of reactive oxygen species (ROS), including superoxide anions and hydrogen peroxide (H2O2). This oxidative stress can contribute to endothelial dysfunction and other pathophysiological conditions.
- Superoxide Production : In a study using porcine carotid arteries, ritonavir treatment resulted in a significant increase in NADPH-stimulated superoxide levels compared to control vessels (17.9 ± 2.0 RLU/s/mm² vs. 11.5 ± 1.2 RLU/s/mm²) .
- Nitrotyrosine Formation : Elevated nitrotyrosine levels were observed in endothelial cells treated with ritonavir, indicating increased oxidative damage .
Endothelial Dysfunction
The impact of ritonavir on endothelial function is significant. It has been shown to reduce endothelium-dependent vasorelaxation, which is critical for vascular health.
- Vasorelaxation Studies : Control vessels demonstrated better vasorelaxation responses compared to those treated with ritonavir. The study highlighted that ritonavir-treated vessels had impaired responses to acetylcholine, a key mediator of vasodilation .
Apoptotic Effects
This compound may also play a role in apoptosis through oxidative mechanisms. The generation of H2O2 has been implicated in promoting apoptotic pathways in various cell types.
- Case Study : In murine leukemia P388 cells exposed to photodynamic therapy (PDT), H2O2 was identified as a significant contributor to the pro-apoptotic effects observed during treatment .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Control Group Results | This compound Results | Significance (p-value) |
|---|---|---|---|
| Superoxide Production (RLU/s/mm²) | 11.5 ± 1.2 | 17.9 ± 2.0 | <0.02 |
| Vasorelaxation Response | Significant response | Impaired response | - |
| Nitrotyrosine Levels | Baseline levels | Elevated levels | - |
| Apoptosis Induction | - | Increased apoptosis | - |
特性
IUPAC Name |
1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-[[[2-(2-hydroperoxypropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H48N6O7S2/c1-24(2)32(42-35(46)43(5)20-28-22-51-34(40-28)37(3,4)50-48)33(45)39-27(16-25-12-8-6-9-13-25)18-31(44)30(17-26-14-10-7-11-15-26)41-36(47)49-21-29-19-38-23-52-29/h6-15,19,22-24,27,30-32,44,48H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t27-,30-,31-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABLQOGZCAELNU-QJANCWQKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)NC(=O)N(C)CC4=CSC(=N4)C(C)(C)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)NC(=O)N(C)CC4=CSC(=N4)C(C)(C)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H48N6O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
752.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is a new synthesis method for ritonavir hydroperoxide significant?
A1: The development of new synthetic routes for pharmaceutical compounds like this compound is crucial for several reasons. Firstly, it can offer improved efficiency and yield compared to existing methods. Secondly, different synthetic approaches can impact the cost and environmental impact of drug production. While the article focuses primarily on the synthetic methodology [], further research is needed to understand the specific advantages of this new method for this compound production.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















